molecular formula C11H18N2O B3051414 (4-Butoxyphenyl)methylhydrazine CAS No. 33556-45-5

(4-Butoxyphenyl)methylhydrazine

Cat. No.: B3051414
CAS No.: 33556-45-5
M. Wt: 194.27 g/mol
InChI Key: IAFCITUSAGIDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxyphenyl)methylhydrazine is a specialized chemical reagent designed for research and development applications, particularly in organic synthesis and pharmaceutical sciences. This compound integrates a methylhydrazine functional group with a 4-butoxyphenyl moiety, making it a valuable precursor for synthesizing diverse heterocyclic systems and complex molecular architectures. Researchers value this reagent for its role as a key synthon in constructing nitrogen-containing compounds. In synthetic chemistry, (4-Butoxyphenyl)methylhydrazine serves as a crucial building block for creating various heterocyclic scaffolds with potential biological activity. The reactive hydrazine group readily participates in condensation reactions and cyclization processes, enabling the formation of pyrazole, triazole, and other nitrogen-based heterocycles that are privileged structures in medicinal chemistry . Similar methylhydrazine-containing compounds have been employed in sophisticated dendrimer synthesis through Staudinger reactions, demonstrating their utility in creating complex macromolecular structures with precision . The butoxyphenyl substituent may influence the compound's solubility and electronic properties, potentially enhancing compatibility in various reaction media and contributing to the overall pharmacological profile of resulting molecules. This reagent holds significant promise for developing novel therapeutic candidates. Hydrazine derivatives similar to (4-Butoxyphenyl)methylhydrazine have demonstrated diverse biological activities in research settings, including antioxidant and anticancer effects . Some related structures have shown potent inhibitory activity against specific enzymes and the potential to modulate key cellular signaling pathways . The structural features of this compound suggest potential applications in developing analgesic agents, as hydrazine-based pyrazolone derivatives have displayed significant antinociceptive activity in research models, sometimes exceeding the effectiveness of reference compounds like diclofenac . Handling Note: Appropriate safety precautions should be followed when working with this compound. Refer to the Safety Data Sheet for detailed handling and storage information. Storage recommendations typically include keeping the material in a cool, dark place under an inert atmosphere, sometimes at freezer temperatures (e.g., -20°C) to maintain stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

33556-45-5

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(4-butoxyphenyl)methylhydrazine

InChI

InChI=1S/C11H18N2O/c1-2-3-8-14-11-6-4-10(5-7-11)9-13-12/h4-7,13H,2-3,8-9,12H2,1H3

InChI Key

IAFCITUSAGIDIH-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)CNN

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with three key structural analogs: 4-methoxybenzohydrazide , methylhydrazine , and 4-ethoxyphenyl hydrazine derivatives .

Property (4-Butoxyphenyl)methylhydrazine 4-Methoxybenzohydrazide Methylhydrazine 5-(4-Ethoxyphenyl)-4-[(2E)-2-(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol
Substituent Butoxyphenyl Methoxyphenyl None (parent compound) Ethoxyphenyl + triazole-thiol
Lipophilicity (LogP) ~3.2 (estimated) ~1.8 ~−0.5 ~2.5
Synthetic Route Limited data; likely via hydrazine and ester intermediates Ester + hydrazine hydrate Direct alkylation of hydrazine Condensation of hydrazine with aldehyde
Biological Activity Underexplored Antioxidant, antimicrobial Carcinogenic, convulsant Anticancer, enzyme inhibition
Toxicity Not reported Low to moderate High (hemolytic, carcinogenic) Moderate (limited data)

Reactivity and Functional Group Influence

  • Butoxy vs. For example, 4-methoxybenzohydrazide derivatives exhibit higher solubility in polar solvents, whereas the butoxy variant may favor lipid-rich environments .
  • Hydrazine Moiety: Like methylhydrazine, the compound can act as a nucleophile, participating in cyclocondensation reactions (e.g., forming pyrazoles or triazoles) . However, the phenyl ring may reduce its acute toxicity compared to unsubstituted methylhydrazine, which is a potent carcinogen .

Preparation Methods

Direct Alkylation of Hydrazine with 4-Butoxybenzyl Halides

The most straightforward method involves reacting hydrazine hydrate with 4-butoxybenzyl chloride or bromide. This approach mirrors patents for methylhydrazine synthesis, where hydrazine undergoes alkylation with dimethyl sulfate in the presence of hydrochloric acid and tetrabutyl ammonium bromide as a phase transfer catalyst. Adapting this protocol:

  • Synthesis of 4-Butoxybenzyl Chloride :

    • Starting Material : 4-Butoxyphenylmethanol (4-butoxybenzyl alcohol).
    • Reaction : Treat with thionyl chloride ($$ \text{SOCl}_2 $$) in anhydrous dichloromethane under reflux (40–50°C, 2–4 hours).
    • Workup : Remove excess $$ \text{SOCl}_2 $$ via distillation under reduced pressure.
  • Alkylation of Hydrazine :

    • Conditions : Combine hydrazine hydrate (1.2 equiv) and 4-butoxybenzyl chloride (1.0 equiv) in ethanol or tetrahydrofuran (THF) with tetrabutyl ammonium bromide (0.1 equiv) as a catalyst.
    • Temperature : 0–5°C to minimize dialkylation.
    • Neutralization : Add aqueous sodium hydroxide (10%) to dissociate the product from hydrochloride salts.
    • Yield : ~60–70% after vacuum distillation or recrystallization from ethanol/water.

Key Considerations :

  • Stoichiometry : Excess hydrazine (1.2–1.5 equiv) favors mono-alkylation, but higher ratios risk di-alkylated byproducts.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance solubility of the lipophilic benzyl halide.

Reductive Amination of 4-Butoxybenzaldehyde

An alternative route employs reductive amination, bypassing the need for benzyl halides:

  • Reaction Setup :

    • Mix 4-butoxybenzaldehyde (1.0 equiv) with hydrazine hydrate (1.5 equiv) in methanol.
    • Add sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$, 1.2 equiv) as a selective reducing agent.
    • Stir at room temperature for 12–24 hours.
  • Purification :

    • Quench with aqueous ammonium chloride, extract with ethyl acetate, and dry over $$ \text{MgSO}_4 $$.
    • Isolate via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Advantages :

  • Avoids handling hazardous benzyl halides.
  • Higher functional group tolerance compared to alkylation.

Limitations :

  • Requires access to 4-butoxybenzaldehyde, which may necessitate additional synthesis steps.

Protection-Deprotection Strategy for Selective Mono-Alkylation

To circumvent dialkylation, a Boc-protected hydrazine intermediate can be used:

  • Protection :

    • Treat hydrazine hydrate with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$, 1.1 equiv) in THF/water (1:1) at 0°C.
    • Stir for 2 hours to form $$ N $$-Boc-hydrazine.
  • Alkylation :

    • React $$ N $$-Boc-hydrazine (1.0 equiv) with 4-butoxybenzyl bromide (1.05 equiv) in THF using potassium carbonate as a base.
    • Reflux for 6–8 hours.
  • Deprotection :

    • Remove Boc groups with hydrochloric acid (4 M in dioxane, 2 hours).
    • Neutralize with $$ \text{NaHCO}_3 $$ and extract the product.

Yield : ~75–80% after purification.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Direct Alkylation Short reaction time; minimal steps Risk of dialkylation; hazardous reagents 60–70%
Reductive Amination Mild conditions; avoids alkyl halides Requires aldehyde precursor; moderate yield 50–60%
Protection-Deprotection High selectivity; scalable Additional steps for protection/deprotection 75–80%

Challenges and Optimization Strategies

  • Byproduct Formation : Dialkylated species ($$ N,N $$-di-(4-butoxybenzyl)hydrazine) may form during direct alkylation. Using a large excess of hydrazine (2.0 equiv) and low temperatures (0°C) suppresses this.
  • Solvent Selection : Ethanol or methanol improves hydrazine solubility but may slow reaction kinetics. THF or dimethylformamide (DMF) enhances rates but complicates purification.
  • Catalysis : Phase transfer catalysts (e.g., tetrabutyl ammonium bromide) accelerate alkylation by shuttling ions between phases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.